(E)-Methyl 3-(3-(N-(4-(benzo[d][1,3]dioxol-5-yl)benzyl)cyclohexanecarboxamido)phenyl)acrylate
Overview
Description
“(E)-Methyl 3-(3-(N-(4-(benzo[d][1,3]dioxol-5-yl)benzyl)cyclohexanecarboxamido)phenyl)acrylate” is a chemical compound. It is a derivative of chalcone, which has shown promising cytotoxic activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Typically, these compounds are synthesized through a series of chemical reactions, including coupling reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been studied . These studies often involve the use of techniques such as NMR and HRMS .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been investigated . These studies often focus on their cytotoxic potential and their effect on cell membrane blebbing, chromatin condensation, DNA fragmentation, Hoechst staining, annexin V, and cell cycle arrest (G2/M) .Scientific Research Applications
Controlled Radical Polymerization
The study conducted by Mori, Sutoh, and Endo (2005) utilized a monosubstituted acrylamide, which shares structural similarities with the query compound, for controlled radical polymerization via RAFT (reversible addition−fragmentation chain transfer) technology. This method allows for the synthesis of polymers with specific molecular weights and low polydispersity, showcasing the potential for creating tailored polymeric materials for various applications (Mori, Sutoh, & Endo, 2005).
Polymerization Under Radiation
Hua et al. (2005) explored the free-radical polymerizations of methyl acrylate under γ-ray irradiation, indicating that certain dithioesters significantly influence the polymerization behavior. This research highlights the compound's utility in creating polymers with living characteristics, potentially useful for creating materials with precise structural properties (Hua et al., 2005).
Antimicrobial Activity of Polymers
A novel study by Saraei et al. (2016) on acrylate monomers derived from kojic acid, structurally related to the query compound, demonstrated moderate to good antibacterial and antifungal activities. This suggests potential applications in the development of antimicrobial coatings or materials (Saraei et al., 2016).
Hydrohydroxyalkylation of Acrylates
Research by McInturff et al. (2013) on the hydrohydroxyalkylation of acrylates with diols for forming lactones demonstrates the compound's potential in synthesizing complex organic molecules. This method could be applied in creating pharmaceutical intermediates or specialty chemicals (McInturff et al., 2013).
Photopolymerization Initiators
Delzenne, Laridon, and Peeters (1970) investigated O-acyloximes derived from α-β-diketones for photopolymerization, showing that these compounds can initiate polymerization of acryl derivatives. This research indicates the compound's potential role in developing new photopolymerization initiators for coatings and adhesives (Delzenne, Laridon, & Peeters, 1970).
Future Directions
properties
IUPAC Name |
methyl (E)-3-[3-[[4-(1,3-benzodioxol-5-yl)phenyl]methyl-(cyclohexanecarbonyl)amino]phenyl]prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31NO5/c1-35-30(33)17-12-22-6-5-9-27(18-22)32(31(34)25-7-3-2-4-8-25)20-23-10-13-24(14-11-23)26-15-16-28-29(19-26)37-21-36-28/h5-6,9-19,25H,2-4,7-8,20-21H2,1H3/b17-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSMMANSTJCCLG-SFQUDFHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)C3=CC4=C(C=C3)OCO4)C(=O)C5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)N(CC2=CC=C(C=C2)C3=CC4=C(C=C3)OCO4)C(=O)C5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Methyl 3-(3-(N-(4-(benzo[d][1,3]dioxol-5-yl)benzyl)cyclohexanecarboxamido)phenyl)acrylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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